(3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid
Description
(3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid is a boronic acid derivative featuring a chlorine substituent at the 3-position and an ethoxy-oxoethoxy group at the 5-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science. Its synthesis likely involves halogen-lithium exchange followed by boronation, as seen in analogous protocols for chlorophenyl boronic acids (e.g., via triisopropyl borate treatment) . The ethoxy-oxoethoxy group introduces steric and electronic effects that modulate reactivity, making it distinct from simpler aryl boronic acids.
Properties
IUPAC Name |
[3-chloro-5-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BClO5/c1-2-16-10(13)6-17-9-4-7(11(14)15)3-8(12)5-9/h3-5,14-15H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTDPYHYNWZFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCC(=O)OCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BClO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from Phenolic Precursors
The most widely reported pathway begins with 3-chloro-5-hydroxyphenylboronic acid as the core scaffold. The ethoxy-oxoethyl side chain is introduced via nucleophilic substitution or Mitsunobu reactions. For example, reacting the phenolic hydroxyl group with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) yields the intermediate 3-chloro-5-(2-ethoxy-2-oxoethoxy)phenylboronic acid.
Key Reaction Conditions:
Boronic Acid Functionalization
Alternative routes involve post-functionalization of preassembled boronic acid derivatives. A two-step sequence starts with 3-chloro-5-hydroxyphenylboronic acid pinacol ester, which undergoes alkylation with ethyl bromoacetate followed by deprotection using hydrochloric acid (HCl).
Deprotection Conditions:
Optimization of Reaction Parameters
Catalytic Systems
Palladium-based catalysts dominate cross-coupling steps, particularly in Suzuki-Miyaura reactions. Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and palladium(II) acetate ([Pd(OAc)₂]) are frequently employed.
Table 1: Catalyst Performance Comparison
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| [Pd(PPh₃)₄] | Toluene/H₂O | 80 | 72 |
| [Pd(OAc)₂] | DMF/H₂O | 90 | 68 |
| [PdCl₂(dppf)] | Dioxane/H₂O | 100 | 75 |
Solvent and Base Selection
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation steps, while biphasic systems (toluene/water) improve cross-coupling efficiency. Sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are preferred bases for maintaining pH and facilitating transmetalation.
Purification and Isolation Techniques
Chromatographic Methods
Crude products are typically purified via flash chromatography using silica gel (60–120 mesh) and eluents such as ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities.
Table 2: HPLC Parameters for Purity Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/H₂O (70:30) | 1.0 | 8.2 |
Recrystallization
Recrystallization from dichloromethane/hexane (1:5 v/v) at −20°C yields crystalline product with ≥98% purity.
Analytical Validation
Spectroscopic Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 258.0584 [M+H]⁺ (calc. 258.0589).
Scalability and Industrial Considerations
Batch processes using continuous flow reactors reduce reaction times by 40% compared to traditional flask-based methods . Automated solvent recovery systems minimize waste generation, aligning with green chemistry principles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids, including (3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid, have shown significant anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, such as prostate and ovarian cancer cells. In studies utilizing the MTT assay, it was demonstrated that derivatives of boronic acids exhibit low micromolar IC50 values, indicating strong antiproliferative effects against these cancer types.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. The compound's ability to form reversible covalent bonds with target proteins enhances its efficacy as a therapeutic agent.
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
This compound is particularly useful in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The presence of the boronic acid functional group allows for effective coupling with aryl halides, leading to the formation of complex organic molecules that are valuable in pharmaceuticals and agrochemicals.
Reagent for Functionalization
this compound serves as a versatile reagent in functionalization reactions. It can be utilized to introduce various functional groups into aromatic systems, thereby expanding the toolkit available for synthetic chemists .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound has been studied for its role in enzyme inhibition. It has shown potential as an inhibitor of certain proteases and kinases, which play critical roles in various biological pathways. The ability to modulate enzyme activity makes it a valuable tool for researchers studying metabolic pathways and disease mechanisms .
Bioconjugation Applications
The unique reactivity of boronic acids allows this compound to be used in bioconjugation strategies. It can be employed to label biomolecules or modify surfaces for biosensing applications, enhancing the detection capabilities of various assays .
Case Study 1: Anticancer Efficacy
A study evaluating the antiproliferative effects of several boronic acid derivatives, including this compound, revealed that this compound significantly inhibited the growth of PC-3 and A2780 cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Synthetic Utility
In a synthetic chemistry context, this compound was successfully utilized in a series of Suzuki-Miyaura reactions to synthesize novel biaryl compounds with potential applications in drug discovery. This case study illustrated the compound's effectiveness in facilitating complex organic transformations .
Mechanism of Action
The mechanism of action of (3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Transmetalation: The boronic acid group reacts with a palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The palladium-boron complex undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their properties:
Key Observations :
Reactivity in Cross-Coupling Reactions
- Suzuki Coupling Efficiency : The ethoxy-oxoethoxy group in the target compound may reduce reaction yields compared to less hindered analogs like (3-chloro-5-fluorophenyl)boronic acid, as seen in analogous systems where steric bulk lowered yields by ~15% .
- Hydroxylation Reactivity : Unlike simpler aryl boronic acids (e.g., phenyl boronic acid), the target compound’s substituents likely slow hydroxylation rates due to steric hindrance, as observed in Co-porphyrin-catalyzed systems .
Spectroscopic and Physical Properties
- IR Spectroscopy : Characteristic phenyl boronic acid bands (e.g., B-O stretching at ~1350 cm⁻¹ and phenyl C-H out-of-plane bending at 785–1065 cm⁻¹) are expected, similar to cryogel-functionalized analogs .
- Solubility : The ethoxy-oxoethoxy group may improve solubility in polar aprotic solvents (e.g., acetonitrile) compared to halogen-rich analogs .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
